3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone, also known as BEHQ, is a chemical compound that belongs to the quinoline family. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biology. BEHQ is a bioactive molecule that possesses several interesting properties, making it a promising candidate for further research and development.
Mechanism of Action
The exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is not fully understood, but several studies have suggested that it may act through various signaling pathways, including the inhibition of NF-κB and MAPK pathways. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been found to exhibit several biochemical and physiological effects, including the inhibition of lipid peroxidation and the scavenging of free radicals. It has also been shown to modulate the activity of various enzymes, such as acetylcholinesterase and tyrosinase. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been reported to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its broad range of pharmacological activities, making it a versatile molecule for various research applications. It is also relatively easy to synthesize and purify, making it accessible for laboratory experiments. However, one of the limitations of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone. One potential application is in the development of novel drugs for the treatment of various diseases, including cancer, inflammation, and microbial infections. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may also be used as a lead compound for the synthesis of analogs with improved pharmacological properties. Further studies are needed to elucidate the exact mechanism of action of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone and its potential interactions with other molecules. Additionally, the development of new methods for the synthesis and purification of 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone may improve its accessibility and potential for further research.
Synthesis Methods
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone can be synthesized through a multistep process involving the condensation of 2-aminobenzoic acid with benzaldehyde, followed by cyclization and reduction. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has been widely researched for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and antitumor effects. 3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone has also been found to possess antimicrobial and antiviral properties, making it a potential candidate for the development of novel antibiotics and antiviral drugs.
properties
IUPAC Name |
3-benzyl-6-ethyl-4-hydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-2-12-8-9-16-14(10-12)17(20)15(18(21)19-16)11-13-6-4-3-5-7-13/h3-10H,2,11H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOADFAYUAKQUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=O)C(=C2O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199970 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-benzyl-6-ethyl-4-hydroxy-2(1H)-quinolinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.